

Osimertinib pharmacokinetics absorption metabolism half-life

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Compound Focus: Osimertinib Mesylate

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Quantitative Pharmacokinetic Parameters of Osimertinib

The tables below summarize the key pharmacokinetic parameters for Osimertinib and its active metabolites, AZ5104 and AZ7550, as established in clinical studies [1] [2].

Table 1: Population Pharmacokinetic Parameters at Steady State (80 mg dose)

Parameter	Osimertinib (Parent)	Metabolite AZ5104
Apparent Clearance (CL/F)	14.3 L/h	31.3 L/h
Apparent Volume of Distribution (V/F)	918 L	143 L
Elimination Half-Life ($t_{1/2}$)	~48 hours	~52.6 hours
Time to Maximum Concentration (T~max~)	7.0 hours	-
Absolute Bioavailability	69.8%	-
Accumulation Ratio	3- to 4-fold	-

Table 2: Intravenous (IV) Microtracer Pharmacokinetic Parameters

Parameter	[¹⁴ C] Osimertinib	[¹⁴ C] AZ5104	[¹⁴ C] AZ7550
Clearance (CL)	16.8 L/h	-	-
Volume of Distribution (V)	1285 L	-	-
Elimination Half-Life (t _{1/2})	54.9 hours	68.4 hours	99.7 hours

Experimental Protocols & Methodologies

Population PK (PopPK) Modeling

This methodology was used to analyze data from the AURA, AURA2, AURA3, and FLAURA clinical trials [1].

- **Objective:** To develop a unified model describing Osimertinib's pharmacokinetics and to quantify the impact of patient covariates (e.g., body weight, race) on drug exposure.
- **Study Design:** Data from 1364 patients with advanced NSCLC receiving Osimertinib (20-240 mg) was pooled. The analysis included 41,461 plasma concentration samples for Osimertinib and its AZ5104 metabolite [1].
- **Analytical Method:** Plasma concentrations of Osimertinib and AZ5104 were quantified using validated assays.
- **Modeling Technique:** A linear one-compartment disposition model with first-order oral absorption was fitted to the data using non-linear mixed-effects modeling (NONMEM). The model estimated apparent clearance (CL/F) and volume of distribution (V/F).
- **Covariate Analysis:** A full covariate model was used to assess the effects of factors like age, body weight, race, smoking status, and albumin levels on PK parameters.
- **Model Validation:** The final model was externally validated using data from the ADAURA trial, confirming its predictive performance in the adjuvant setting [1].

Absolute Bioavailability Study

This study precisely quantified the fraction of the oral dose that reaches the systemic circulation [2].

- **Objective:** To determine the absolute bioavailability of a 80 mg oral dose of Osimertinib.
- **Study Design:** A single-center, open-label study in 10 healthy subjects.
- **Dosing Protocol:** Each subject received a single 80 mg oral dose of Osimertinib concomitantly with a 100 µg (1 µCi) intravenous (IV) microtracer dose of [¹⁴C]Osimertinib.
- **Sample Collection:** Serial blood samples were collected after dosing to characterize both oral and IV PK simultaneously.
- **Bioanalysis:** Plasma samples were analyzed using a two-pronged approach:
 - **HPLC-MS/MS:** To quantify concentrations of non-radiolabeled Osimertinib and its metabolites (AZ5104, AZ7550).
 - **Accelerator Mass Spectrometry (AMS):** An ultra-sensitive technique used exclusively to track the very low levels of the IV-administered [¹⁴C]Osimertinib and its radiolabeled metabolites.
- **Data Analysis:** Absolute bioavailability (F) was calculated by comparing the total systemic exposure (AUC) after oral and IV administration: $F = (AUC_{\text{oral}} \times Dose_{\text{IV}}) / (AUC_{\text{IV}} \times Dose_{\text{oral}}) \times 100\%$ [2].

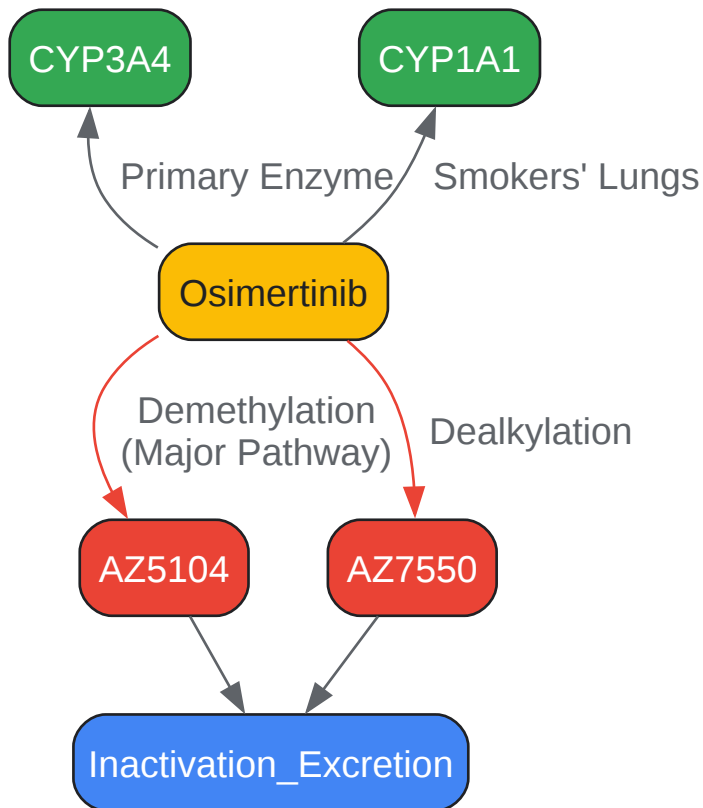
Dried Blood Spot (DBS) Assay for Therapeutic Drug Monitoring (TDM)

This protocol describes a validated method for measuring drug levels using microsampling [3].

- **Objective:** To develop a convenient and reliable assay for quantifying Osimertinib and its metabolites in dried blood spots (DBS) for therapeutic drug monitoring.
- **Sample Collection:** Finger-prick blood was collected using a hemaPEN device, which deposits four precise 2.74-µL volumes of blood onto filter paper discs.
- **Sample Preparation:** Analytes were extracted from the DBS discs.
- **Instrumentation:** Ultrahigh-Performance Liquid Chromatography–tandem Mass Spectrometry (UHPLC-MS/MS).
- **Chromatography:**
 - **Column:** ACE PFP C18 (2.1 × 100 mm, 1.7 µm).
 - **Mobile Phase:** (A) 10 mmol/L ammonium formate in water (pH 4.3) with 0.1% formic acid; (B) Acetonitrile.
 - **Gradient:** 6-minute run time.
 - **Flow Rate:** 0.3 mL/min.
- **Mass Spectrometry:**
 - **Ionization:** Positive-ion electrospray (ESI+).
 - **Detection:** Multiple Reaction Monitoring (MRM).
 - **MRM Transitions:** m/z 500.2 → 72.1 (Osimertinib), m/z 486.3 → 72.1 (AZ5104).
- **Validation:** The method was validated for accuracy, precision, selectivity, matrix effects, recovery, and stability in accordance with bioanalytical guidelines [3].

Metabolic Disposition & Pathways

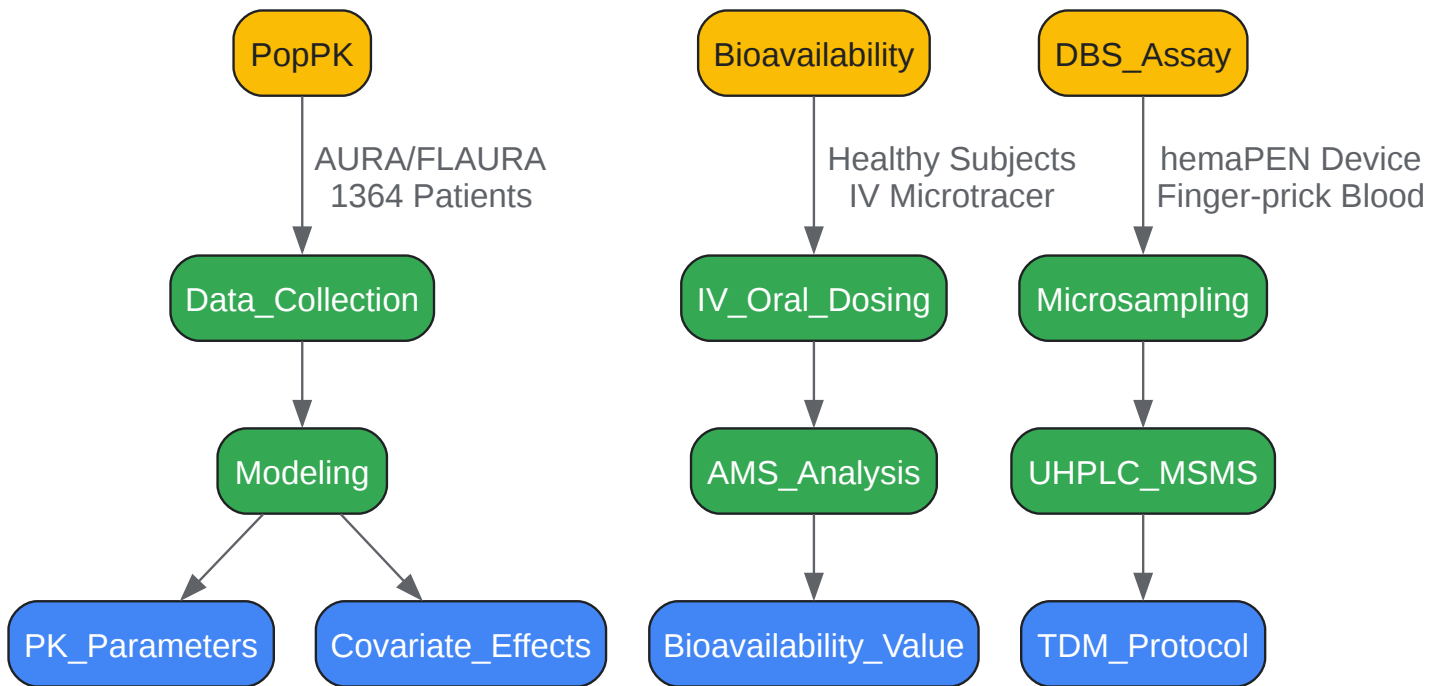
Osimertinib is extensively metabolized in the body, primarily by cytochrome P450 enzymes. The following diagram illustrates its primary metabolic pathways and disposition.



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Overview of Osimertinib's metabolic pathways and key disposition processes.

The workflow for the key studies that generated the data in this guide is summarized below.



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Logical workflow of key pharmacokinetic studies for Osimertinib.

Key Conclusions for Drug Development

The synthesized data leads to several critical conclusions for clinical application and further research:

- **Fixed Dosing is Justified:** The population PK analysis concluded that intrinsic (age, sex, race) and extrinsic (body weight, smoking status) factors had no clinically meaningful impact on Osimertinib exposure. This robustly supports the use of a fixed 80 mg once-daily dose without need for adjustment in these subpopulations [1].
- **High and Predictable Exposure:** The high absolute bioavailability (~70%) and low first-pass effect indicate efficient and consistent absorption of the oral dose [2].
- **Metabolic Drug-Drug Interactions:** As a substrate of CYP3A4, Osimertinib has a potential for interactions with strong inducers or inhibitors of this enzyme. The discovery of CYP1A1-mediated metabolism suggests smoking (a known inducer of CYP1A1) could potentially alter Osimertinib clearance, a factor that may require monitoring [4].
- **Tools for Precision Dosing:** The validated DBS assay provides a practical foundation for therapeutic drug monitoring (TDM) in clinical practice, especially for managing toxicity or suspected non-

adherence [3].

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